Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI)
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Overview
Description
Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI) is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a dibutylamino carbonyl group
Scientific Research Applications
Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI) has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary target of [3-(dibutylcarbamoyl)phenyl]boronic Acid, also known as Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-, is the palladium (II) complex . This compound is used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This is a critical process in organic synthesis, enabling the creation of complex organic molecules from simpler precursors .
Action Environment
The action of [3-(dibutylcarbamoyl)phenyl]boronic Acid is influenced by the reaction conditions. The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The compound’s stability, ease of preparation, and environmentally friendly nature also contribute to its efficacy .
Safety and Hazards
Future Directions
Boronic acids have been increasingly studied in medicinal chemistry due to their unique properties. They have been used in the development of anticancer, antibacterial, and antiviral agents, as well as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities . This suggests that boronic acids, including “[3-(dibutylcarbamoyl)phenyl]boronic Acid”, may have promising applications in the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a popular choice for synthesizing complex organoboron compounds.
Industrial Production Methods
Industrial production of boronic acid derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Comparison with Similar Compounds
Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI) can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Lacks the dibutylamino carbonyl group, making it less versatile in certain applications.
(3-Thiomorpholine-4-carbonyl)phenylboronic acid: Contains a thiomorpholine group, which can impart different reactivity and binding properties.
The unique combination of the boronic acid and dibutylamino carbonyl groups in boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI) provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-(dibutylcarbamoyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO3/c1-3-5-10-17(11-6-4-2)15(18)13-8-7-9-14(12-13)16(19)20/h7-9,12,19-20H,3-6,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUNTIZOTIFCJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N(CCCC)CCCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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